Product packaging for 3,4-Dihydro-1(2H)-naphthalenone azine(Cat. No.:CAS No. 66575-46-0)

3,4-Dihydro-1(2H)-naphthalenone azine

Cat. No.: B2616838
CAS No.: 66575-46-0
M. Wt: 288.394
InChI Key: BPJMWTWHKFKMMM-FLFKKZLDSA-N
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Description

Overview of Azine Class Compounds in Organic Chemistry

Azine compounds represent a significant class of molecules in organic chemistry, characterized by the presence of a C=N-N=C functional group. researchgate.net These compounds, which can be considered di-imines or bis-Schiff bases, feature two azomethine (-CH=N-) groups linked by a nitrogen-nitrogen single bond. nih.gov Their versatile chemical reactivity and diverse nature have garnered considerable attention across various scientific disciplines, including medicinal chemistry, agriculture, and organic synthesis. nih.govresearchgate.net

The roots of azine chemistry can be traced back to the 19th century. ontosight.ai A pivotal moment in this field was the first synthesis of a Schiff base in 1864 by the German chemist Hugo Schiff, which laid the groundwork for the synthesis of related compounds like azines. nih.gov The conventional method for preparing azines involves the condensation reaction of hydrazine (B178648) with two equivalents of an aldehyde or a ketone. researchgate.netresearchgate.net

The structural diversity of azines stems from the variety of aldehydes and ketones that can be used in their synthesis. nih.gov Azines are broadly classified as aldazines (derived from aldehydes) or ketazines (derived from ketones). erpublications.com They can be further categorized as symmetrical or unsymmetrical. Symmetrical azines are formed from the reaction of hydrazine with two molecules of the same carbonyl compound, while unsymmetrical azines are derived from two different carbonyl compounds. erpublications.com

The nomenclature of azines follows standard organic chemistry principles. The parent ketone or aldehyde name is often used with the suffix "-azine". For example, the reaction of acetone (B3395972) with hydrazine yields acetone azine. wikipedia.org Structurally, azines are 2,3-diaza analogues of 1,3-butadienes and are considered N-N-linked diimines. erpublications.com The C=N-N=C backbone can exist in different conformations, with E/Z isomerism possible around the C=N double bonds. rsc.org

Azine TypeDescriptionExample Precursors
Symmetrical AldazineDerived from two identical aldehyde moleculesBenzaldehyde + Hydrazine
Unsymmetrical AldazineDerived from two different aldehyde moleculesAcetaldehyde + Benzaldehyde + Hydrazine
Symmetrical KetazineDerived from two identical ketone moleculesAcetone + Hydrazine
Unsymmetrical KetazineDerived from two different ketone moleculesAcetone + Cyclohexanone + Hydrazine

Significance of the 3,4-Dihydro-1(2H)-naphthalenone Nucleus in Synthetic Methodologies

The 3,4-dihydro-1(2H)-naphthalenone, commonly known as α-tetralone, is a bicyclic ketone that serves as a valuable precursor in the synthesis of a wide array of natural products and medicinally important compounds. materialsciencejournal.orgsemanticscholar.org Its rigid, fused-ring structure provides a versatile scaffold for the construction of complex molecular architectures.

Derivatives of α-tetralone are integral components in the synthesis of various pharmaceuticals, including steroids and prostaglandin (B15479496) analogs. semanticscholar.org For instance, substituted tetralones are key intermediates in the synthesis of novel drug candidates. The introduction of functional groups at various positions on the tetralone ring system allows for the fine-tuning of biological activity. materialsciencejournal.orgdntb.gov.ua The α-tetralone framework is also found in a number of natural products, and its synthesis is a critical step in the total synthesis of these compounds. semanticscholar.org

Rationale for Research on 3,4-Dihydro-1(2H)-Naphthalenone Azine

The investigation into this compound is driven by the unique combination of the reactive azine functionality and the structurally significant tetralone scaffold. This combination is expected to yield a molecule with interesting conformational properties and significant potential as a synthetic intermediate.

The structure of this compound features two bulky tetralone moieties connected by the C=N-N=C linkage. This steric bulk is likely to influence the conformational preferences of the molecule. Conformational analysis, which is the study of the different energy levels associated with the various three-dimensional arrangements of a molecule, is crucial for understanding its reactivity and properties. libretexts.org

Structural FeatureDescriptionPotential Influence
3,4-Dihydro-1(2H)-naphthalenone ScaffoldA bicyclic ketone with a fused aromatic and alicyclic ring.Provides rigidity and a defined three-dimensional shape.
Azine Linkage (C=N-N=C)A functional group with two imine bonds connected by a nitrogen-nitrogen single bond.Introduces rotational flexibility and potential for E/Z isomerism.
Steric HindranceThe spatial crowding of the two bulky tetralone groups.Influences the preferred conformation and may hinder certain reactions.

Azines are well-established as valuable synthons in organic synthesis, particularly for the preparation of heterocyclic compounds. erpublications.com They can undergo various chemical transformations, including cycloaddition reactions, to form more complex molecular structures. rsc.org The presence of the tetralone scaffold in this compound provides a handle for further functionalization and the construction of novel polycyclic systems.

Furthermore, azine-containing compounds have been investigated for their applications in materials science. rsc.org The electronic properties of the azine bridge, coupled with the potential to introduce various substituents on the tetralone rings, make these molecules interesting candidates for the development of new functional materials. beilstein-journals.org For example, the incorporation of azine linkages into larger molecular frameworks has been explored for applications in nonlinear optics and the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.org The unique combination of the tetralone scaffold and the azine linker in this compound suggests its potential as a precursor to advanced materials with tailored electronic and photophysical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2 B2616838 3,4-Dihydro-1(2H)-naphthalenone azine CAS No. 66575-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4-dihydro-2H-naphthalen-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19+,22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMWTWHKFKMMM-FLFKKZLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NN=C3CCCC4=CC=CC=C43)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\N=C/2\C3=CC=CC=C3CCC2)/C4=CC=CC=C4C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dihydro 1 2h Naphthalenone Azine

Precursor Synthesis: Synthesis of 3,4-Dihydro-1(2H)-naphthalenone

The construction of the 3,4-Dihydro-1(2H)-naphthalenone core is a critical first step. A variety of synthetic routes have been developed, ranging from traditional named reactions to modern catalytic systems.

Classical and Contemporary Approaches to Tetralone Synthesis

Classical methods for the synthesis of α-tetralone often rely on intramolecular Friedel-Crafts reactions. One of the most established routes involves the acid-induced cyclization of 4-phenylbutyric acid. datapdf.com This method provides a straightforward approach to the bicyclic ketone, though it can require harsh acidic conditions.

Contemporary approaches have focused on improving efficiency and expanding the substrate scope. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) has been shown to promote the intramolecular Friedel-Crafts acylation of various arylalkyl acid chlorides without the need for a catalyst. organic-chemistry.org Another modern approach involves the rhodium-catalyzed endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes, which yields 3,4-dihydronaphthalen-1(2H)-one products in good yields and with high enantioselectivities. organic-chemistry.org

An alternative strategy involves the oxidation of tetralin. Iron(III) catalysis can be used to synthesize functionalized tetrahydronaphthalenes from aryl ketone precursors, proceeding through 3,4-dihydro-2H-pyran intermediates that undergo a Friedel-Crafts alkylation. organic-chemistry.org

The following table summarizes some of the key classical and contemporary methods for the synthesis of the α-tetralone core.

MethodStarting MaterialReagents/CatalystKey Features
Intramolecular Friedel-Crafts Acylation4-Phenylbutyric acidAcid (e.g., PPA, MSA)Classical, direct cyclization datapdf.com
Catalyst-Free Friedel-Crafts AcylationArylalkyl acid chlorides1,1,1,3,3,3-Hexafluoro-2-propanolOperationally simple, avoids metal catalysts organic-chemistry.org
Rhodium-Catalyzed Hydroacylationortho-Allylbenzaldehydes[Rh(COD)Cl]2, (R)-DTBM-SEGPHOS, NaBARFEnantioselective, good yields organic-chemistry.org
Iron-Catalyzed AlkylationAryl ketone precursorsFeCl3Proceeds via dihydropyran intermediates organic-chemistry.org

Chemo- and Regioselective Preparations of the Dihydronaphthalenone Core

Achieving specific substitution patterns on the dihydronaphthalenone core requires precise control over the chemo- and regioselectivity of the synthetic route. Regioselective Friedel-Crafts acylation is a key strategy for introducing substituents at desired positions on the aromatic ring. The choice of catalyst and reaction conditions can significantly influence the position of acylation. For example, the use of ultrathin SnO2 nanosheets as a catalyst in Friedel-Crafts acylation has been shown to afford aromatic ketones with high regioselectivity under solvent-free conditions. acs.org

Ring expansion reactions have also emerged as a powerful tool for the regioselective synthesis of 1-tetralones. A silver-catalyzed ring expansion of tertiary cyclobutanols provides a practical method to access diverse 1-tetralone (B52770) building blocks under mild conditions, with the regioselectivity being influenced by the substituents on the cyclobutanol (B46151) ring. rsc.org

Furthermore, cascade reactions involving reductive Friedel-Crafts alkylation/cyclization of keto acids or esters offer a metal-free approach to tetralones with broad substrate generality and functional group tolerance. rsc.org Intramolecular cyclization strategies, such as the BF3·OEt2-mediated double cyclization of 4-aryl-2-[(arylthio)methyl]butanals, allow for the diastereoselective formation of complex fused tetralin systems. nih.gov

The table below highlights some chemo- and regioselective methods for tetralone synthesis.

MethodKey FeatureExample
Regioselective Friedel-Crafts AcylationCatalyst-controlled regioselectivitySnO2 nanosheets for solvent-free acylation acs.org
Silver-Catalyzed Ring ExpansionRegioselective formation from cyclobutanolsSynthesis of substituted 1-tetralones rsc.org
Cascade Reductive Alkylation/CyclizationMetal-free, high functional group toleranceSynthesis of tetralones from keto acids/esters rsc.org
Intramolecular Double CyclizationDiastereoselective formation of fused systemsBF3·OEt2-mediated cyclization of 4-aryl-2-[(arylthio)methyl]butanals nih.gov

Direct Azine Formation via Condensation Reactions

Once 3,4-Dihydro-1(2H)-naphthalenone is obtained, the next step is the formation of the azine linkage through a condensation reaction with hydrazine (B178648).

Conventional Protocols for the Condensation of Ketones with Hydrazine

The most common method for the synthesis of azines is the direct condensation of a carbonyl compound with hydrazine hydrate (B1144303). wikipedia.org Typically, the reaction is carried out by refluxing the ketone with hydrazine in a suitable solvent, such as ethanol (B145695). tandfonline.com The reaction can be catalyzed by the addition of a small amount of acid, such as acetic acid.

Variations of this protocol have been developed to improve yields and simplify the procedure. For instance, the reaction can be performed under solvent-free conditions by grinding the ketone with hydrazine sulfate (B86663) and a base like sodium hydroxide, often with a solid support such as alumina. ut.ac.irut.ac.ir This solid-state method is often faster and more environmentally friendly than traditional solvent-based approaches.

The following table outlines conventional protocols for azine formation.

ProtocolReagentsConditionsAdvantages
Solvent-Based CondensationKetone, Hydrazine HydrateReflux in EthanolWell-established method tandfonline.com
Acid-Catalyzed CondensationKetone, Hydrazine Hydrate, Acetic AcidReflux in EthanolIncreased reaction rate
Solvent-Free GrindingKetone, Hydrazine Sulfate, NaOH, AluminaRoom temperature, grindingFast, high yield, environmentally friendly ut.ac.irut.ac.ir

Mechanistic Pathways of Azine Formation from Carbonyl Compounds

The formation of an azine from a ketone and hydrazine proceeds through a two-step mechanism. The first step is the nucleophilic addition of one molecule of hydrazine to the carbonyl carbon of the ketone, forming a carbinolamine intermediate. This is followed by the elimination of a water molecule to yield a hydrazone.

Advanced and Green Synthetic Strategies for 3,4-Dihydro-1(2H)-Naphthalenone Azine

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of azines, including this compound, several advanced and green strategies have been reported.

Solvent-free synthesis is a prominent green chemistry approach. Azines can be prepared in high yields by simply grinding the carbonyl compound with hydrazine sulfate and a base at room temperature, completely eliminating the need for a solvent. tandfonline.comresearchgate.net This method is not only environmentally benign but also often results in shorter reaction times and simpler work-up procedures.

Microwave-assisted organic synthesis (MAOS) has also been successfully applied to the synthesis of azines. Microwave irradiation can significantly accelerate the reaction between ketones and hydrazine, leading to a dramatic reduction in reaction times from hours to minutes. mdpi.comnih.govmonash.edu This technique often leads to higher yields and cleaner reactions compared to conventional heating methods.

The use of green catalysts is another important aspect of sustainable synthesis. Cellulose (B213188) sulfuric acid (CSA) has been employed as an efficient and biodegradable catalyst for the synthesis of azines under microwave irradiation. mdpi.com Bismuth(III) chloride (BiCl3) supported on montmorillonite (B579905) K10 clay (BiCl3-K10) has also been shown to be an effective and recyclable solid acid catalyst for the synthesis of azines via simple physical grinding. scispace.com Furthermore, a direct synthesis of symmetrical azines from alcohols and hydrazine hydrate has been developed using a Ru(II) complex as a catalyst under aerobic conditions, offering a highly atom-economical route. chemistryviews.org

The table below summarizes some advanced and green synthetic strategies applicable to the synthesis of this compound.

StrategyKey FeaturesReagents/Catalyst
Solvent-Free SynthesisEnvironmentally benign, fast reactionGrinding with hydrazine sulfate and base tandfonline.comresearchgate.net
Microwave-Assisted SynthesisRapid heating, reduced reaction timesMicrowave irradiation mdpi.comnih.gov
Green CatalysisBiodegradable and recyclable catalystsCellulose sulfuric acid (CSA), BiCl3-K10 mdpi.comscispace.com
Atom-Economical SynthesisDirect synthesis from alcoholsRu(II) complex catalyst chemistryviews.org

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions compared to conventional heating methods. ajrconline.org The application of microwave irradiation in the synthesis of this compound offers several advantages, including a drastic reduction in reaction time, improved product yields, and often cleaner reaction profiles with fewer side products. scholarsresearchlibrary.com Microwave heating efficiently and uniformly heats the entire reaction mixture, leading to a high rate of reaction. ajrconline.org

The optimization of this synthesis typically involves screening different solvents, adjusting the microwave power, and modifying the reaction time. Solvents with high dielectric constants are generally more efficient at absorbing microwave energy, which can significantly influence the reaction rate. scholarsresearchlibrary.com For the synthesis of azines and related heterocyclic compounds, polar solvents are often employed. The reaction can be monitored intermittently using techniques like Thin Layer Chromatography (TLC) to determine the point of completion, which is often achieved in minutes under microwave irradiation, as opposed to hours with conventional refluxing. ajrconline.org

Below is a comparative table illustrating the potential advantages of microwave-assisted synthesis over conventional methods for a generic azine synthesis.

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time Hours (e.g., 2-8 hours)Minutes (e.g., 5-15 minutes)
Energy Consumption HighLow
Product Yield Moderate to Good (e.g., 60-80%)Good to Excellent (e.g., 75-95%)
Side Products Potential for more impuritiesOften cleaner reaction, fewer byproducts
Heating Conduction/Convection (slow, uneven)Direct dielectric heating (rapid, uniform)

This table presents typical comparative data for microwave-assisted synthesis versus conventional methods based on general findings in organic synthesis. ajrconline.orgscholarsresearchlibrary.com

Catalyst-Mediated Condensation Approaches

While the condensation of a ketone with hydrazine can proceed without a catalyst, the use of catalytic systems can significantly enhance reaction efficiency and yield. Both acid and metal-based catalysts have been employed in the synthesis of azines and related imine compounds. Lewis acids, such as iron(III) chloride (FeCl₃), have been successfully used to catalyze the formation of azines from hydrazones, which are intermediates in the direct synthesis from ketones. researchgate.net

Ruthenium(II) complexes have also been developed as effective catalysts for the direct synthesis of symmetrical azines from alcohols and hydrazine hydrate. chemistryviews.org This reaction proceeds through an in-situ oxidation of the alcohol to the corresponding carbonyl compound, which then condenses with hydrazine. Such catalytic systems are highly atom-economic, with water being the only byproduct. chemistryviews.org The reaction conditions often involve a base like potassium tert-butoxide (t-BuOK) and are typically performed under air, avoiding the need for inert atmospheres. chemistryviews.org The use of molecular sieves can be beneficial to remove the water formed during the reaction, driving the equilibrium towards the product. nih.gov

The following table summarizes potential catalysts for the synthesis of this compound.

Catalyst TypeExample CatalystRole in ReactionPotential Advantages
Lewis Acid Iron(III) Chloride (FeCl₃)Activates the carbonyl group, facilitating nucleophilic attack by hydrazine. researchgate.netLow cost, availability, simplicity of use. researchgate.net
Brønsted Acid Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen, increasing its electrophilicity. researchgate.netEffective for driving condensation reactions.
Transition Metal Complex Ruthenium(II) Pincer ComplexCatalyzes dehydrogenative coupling if starting from the corresponding alcohol. nih.govHigh atom economy, can be run under aerobic conditions. chemistryviews.org
Heterogeneous Catalyst Montmorillonite K-10Solid acid catalyst providing an active surface for the reaction.Ease of separation, reusability, environmentally benign.

Solvent-Free and Mechanochemical Synthesis

In line with the principles of green chemistry, solvent-free and mechanochemical methods provide environmentally benign alternatives to traditional solution-phase synthesis. rsc.orgresearchgate.net These techniques reduce or eliminate the use of volatile organic solvents, which are often hazardous and contribute to chemical waste. researchgate.net

Mechanochemical synthesis, typically performed using a ball mill, involves the grinding of solid reactants together, sometimes with a liquid-assisted grinding (LAG) agent. researchgate.net This process can facilitate reactions between solids by increasing surface area and creating intimate contact between reactant particles. For the synthesis of this compound, this would involve milling solid 3,4-Dihydro-1(2H)-naphthalenone with hydrazine hydrate or a hydrazine salt. This approach has been successfully applied to the synthesis of various organic molecules, including azo dyes and polyaromatic hydrocarbons, demonstrating high efficiency and good yields under mild, solvent-free conditions. researchgate.netnih.gov The protocol offers advantages such as simple operation, high selectivity, and improved reaction efficiency. researchgate.netrsc.org

Synthesis MethodDescriptionKey Advantages
Solvent-Free (Thermal) Reactants are heated together in the absence of a solvent.Reduces solvent waste, simplifies product purification.
Mechanochemical (Ball Milling) Mechanical energy is used to induce chemical reactions between solid reactants. researchgate.netEnvironmentally friendly, can enable reactions with insoluble substrates, high efficiency. rsc.orgresearchgate.netnih.gov

Enantioselective Synthesis and Stereochemical Control

The parent molecule, this compound, is symmetrical and achiral. Therefore, discussions of enantioselective and diastereoselective synthesis apply to the creation of chiral derivatives, either by using a chiral starting material or by forming a new stereocenter during the synthesis of an asymmetric azine.

Chiral Catalyst Systems for Asymmetric Azine Derivatives

The synthesis of optically active compounds often relies on asymmetric catalysis, where a chiral catalyst directs a reaction to preferentially form one enantiomer over the other. nih.gov To produce a chiral azine derivative based on the 3,4-Dihydro-1(2H)-naphthalenone framework, one could react 3,4-Dihydro-1(2H)-naphthalenone hydrazone with a different, prochiral ketone or aldehyde in the presence of a chiral catalyst.

The development of chiral ligands for metal complexes is crucial for high stereocontrol. nih.gov Ligand families such as PHOX (phosphine-oxazoline) and chiral cyclopentadienyl (B1206354) (Cpˣ) ligands have been successfully applied in a wide range of metal-catalyzed asymmetric transformations. nih.govnih.gov These catalysts modify the metal center's reactivity and create a chiral environment that favors the formation of one enantiomeric product. nih.gov For instance, chiral iridium complexes with P,N-ligands have proven effective in asymmetric hydrogenations, demonstrating the power of tailored ligand design. nih.gov A similar strategy could be envisioned for the enantioselective formation of a C=N bond in an asymmetric azine synthesis.

Chiral Ligand ClassMetal Center ExamplesApplication Principle
C₂-Symmetric Diphosphines Rhodium (Rh), Ruthenium (Ru)Creates a well-defined chiral pocket around the metal center.
P,N-Ligands (e.g., PHOX) Iridium (Ir), Palladium (Pd)Combines different electronic and steric properties for fine-tuning selectivity. nih.gov
Chiral Cyclopentadienyl (Cpˣ) Rhodium (Rh), Iridium (Ir)Provides a robust and tunable chiral scaffold for various transformations. nih.gov

Diastereoselective Approaches in Azine Synthesis

Diastereoselectivity becomes relevant when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. msu.edu The preferential formation of one diastereomer over another is known as diastereoselective synthesis. In the context of azine synthesis, this could be achieved by using a chiral, enantiomerically pure derivative of 3,4-Dihydro-1(2H)-naphthalenone as a starting material.

For example, if the 3,4-Dihydro-1(2H)-naphthalenone precursor possessed a stereocenter (e.g., a substituent at the 2-, 3-, or 4-position of the dihydronaphthalene ring system), the condensation with hydrazine would yield a chiral azine. The existing stereocenter in the starting material would influence the reaction's transition state, potentially directing the stereochemical outcome if a new stereocenter were to be formed. This principle, known as substrate-controlled diastereoselection, is a fundamental strategy in stereoselective synthesis. nih.gov While the standard azine formation does not create a new stereocenter, subsequent reactions on the azine product could be influenced by the inherent chirality of the starting framework, leading to a diastereoselective outcome. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 3,4 Dihydro 1 2h Naphthalenone Azine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of 3,4-Dihydro-1(2H)-naphthalenone azine, its NMR spectra are simplified, with signals corresponding to one half of the molecule.

Proton (¹H) NMR Spectroscopic Analysis for Structural Assignment

The ¹H NMR spectrum provides crucial information about the electronic environment and connectivity of protons within the molecule. In a typical deuterated chloroform (CDCl₃) solvent, the proton signals for this compound are expected to appear in distinct regions corresponding to the aromatic and aliphatic protons.

The aromatic protons of the naphthalene ring system typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution on the aromatic ring. For the aliphatic portion of the molecule, the methylene (B1212753) protons (CH₂) adjacent to the imine carbon and those in the benzylic position will exhibit characteristic chemical shifts. The protons of the methylene group at position 2' are expected to appear as a triplet, while the protons at position 3' will likely also present as a triplet due to coupling with the adjacent methylene group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0Multiplet
Aliphatic-H (Position 2')~2.8Triplet
Aliphatic-H (Position 3')~2.5Triplet
Aliphatic-H (Position 4')~1.9Multiplet

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The number of distinct signals in the ¹³C NMR spectrum confirms the symmetry of the azine. Key signals include the imine carbon of the azine linkage, which is expected to resonate significantly downfield, typically in the range of δ 150-160 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, with quaternary carbons showing distinct chemical shifts. The aliphatic carbons will be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=N (Azine)~155
Aromatic C120 - 145
Aliphatic C (Position 2')~30
Aliphatic C (Position 3')~25
Aliphatic C (Position 4')~20

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the connectivity of the proton and carbon skeletons, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, cross-peaks would be expected between the protons of the methylene groups at positions 2' and 3', as well as between the protons at positions 3' and 4', confirming their sequential arrangement in the aliphatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the aliphatic and aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity across quaternary carbons and the azine linkage. For example, correlations between the protons on the carbon at position 2' and the imine carbon of the azine group would firmly establish the structure.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Functional Group Vibrations of the Azine Moiety

The most prominent feature in the infrared (IR) spectrum of this compound related to the azine moiety is the C=N stretching vibration. This absorption band is typically observed in the region of 1650-1550 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic system. In the Raman spectrum, the C=N stretch is also expected to be a characteristic and potentially strong band.

Analysis of Aromatic and Aliphatic Ring Systems

The IR and Raman spectra will also display characteristic vibrations for the aromatic and aliphatic components of the molecule. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. Bending vibrations for both aromatic and aliphatic C-H groups will be observed in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=N Stretch (Azine)1620 - 15801620 - 1580
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
Aromatic C=C Stretch1600 - 14501600 - 1450

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data for this compound was found in the searched resources.

Electron Ionization Mass Spectrometry (EI-MS)

Specific EI-MS spectra and fragmentation pattern analysis for this compound are not documented in the available scientific literature. While EI-MS data for the precursor, α-tetralone, is well-documented, this information cannot be extrapolated to the azine derivative.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published studies detailing the ESI-MS analysis of this compound could be located.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic data did not yield any results for this compound.

Single Crystal X-ray Diffraction Studies

There are no available reports on the single crystal X-ray diffraction of this compound. Consequently, crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates have not been determined.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hirshfeld Surface Analysis)

As no crystal structure has been reported for this compound, a Hirshfeld surface analysis to investigate its intermolecular and intramolecular interactions has not been performed.

Chemical Reactivity and Transformations of 3,4 Dihydro 1 2h Naphthalenone Azine

Hydrolysis and Reversibility of Azine Formation

The formation of 3,4-dihydro-1(2H)-naphthalenone azine from its parent ketone, α-tetralone, and hydrazine (B178648) is a condensation reaction that is fundamentally reversible. The reverse reaction, hydrolysis, involves the cleavage of the two carbon-nitrogen double bonds (C=N) of the azine linkage to regenerate two equivalents of the original α-tetralone and one equivalent of hydrazine.

This equilibrium can be shifted towards the hydrolysis products by the presence of excess water, typically under acidic or basic catalysis. Acid catalysis facilitates the reaction by protonating the nitrogen atoms of the azine bridge, which increases the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack by water. The general mechanism involves the stepwise addition of water across the C=N bonds, followed by the elimination of hydrazine. In some cases, metal ions can also mediate the hydrolysis of related hydrazone and azine systems. mdpi.com

The reversibility of azine formation is a critical consideration in its synthesis and subsequent reactions. To favor the formation of the azine, the reaction is often carried out under conditions where water is removed, for instance, by azeotropic distillation. Conversely, to utilize the azine as a protected form of the ketone, it can be readily converted back to the parent carbonyl compound through aqueous workup. wikipedia.org Recently, methods using reagents like tribromoisocyanuric acid on wet silica (B1680970) have been developed for the selective conversion of azines back to their corresponding carbonyl compounds under mild conditions. rsc.org

Reduction Reactions of the Azine Linkage

The conjugated C=N-N=C system of the azine linkage is susceptible to reduction by various reagents. The complete reduction of this linkage yields the corresponding 1,2-disubstituted hydrazine, specifically 1,2-bis(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine. A variety of reducing agents have been employed for the transformation of azines to hydrazines, each with its own scope and limitations.

Table 1: Common Methods for the Reduction of Azine Linkages

Catalytic hydrogenation is a widely employed method for the reduction of the C=N bonds in azines. researchgate.net This process typically involves treating the azine with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction proceeds via the stepwise addition of hydrogen across the double bonds, ultimately yielding the fully saturated 1,2-disubstituted hydrazine.

The conditions for catalytic hydrogenation, such as pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. While effective, a potential side reaction is the hydrogenolysis (cleavage) of the relatively weak nitrogen-nitrogen single bond in the resulting hydrazine product, which would lead to the formation of the corresponding primary amine. Careful selection of the catalyst and reaction conditions is therefore crucial to preserve the N-N bond and isolate the desired hydrazine.

The reduction of the symmetrical azine to the di-hydrogenated hydrazine is the most common outcome. However, the possibility of selective reduction to a mono-hydrogenated species, which would be a hydrazone, is of synthetic interest. This would represent the desymmetrization of the molecule.

Achieving such selectivity can be challenging. It generally requires precise control over the reaction conditions and the stoichiometry of the reducing agent. Milder reducing agents or specialized catalytic systems may favor partial reduction. For instance, recent research on the reduction of aldazines has shown that ruthenium catalysts can achieve a selective mono-hydroboration, leading to N-boryl-N-benzyl hydrazone products. researchgate.net Similarly, enzymatic reductions using imine reductases (IREDs) have been shown to catalyze the reductive hydrazination of carbonyls, proceeding through a hydrazone intermediate which is then reduced. nih.gov While not specifically demonstrated on this compound, these findings suggest that selective reduction to a mono-hydrogenated species is plausible with the appropriate methodology.

Nucleophilic and Electrophilic Reactivity at the Azine Bridge and Ring Systems

The structure of this compound offers two primary domains for chemical reactions: the azine bridge with its two C=N double bonds, and the two naphthalenone ring systems.

The carbon atoms of the C=N double bonds in the azine linkage are electrophilic and are thus susceptible to nucleophilic attack. This reactivity is analogous to that of imines and can be enhanced by protonation or coordination to a Lewis acid at the nitrogen atom, which increases the positive character of the carbon. A wide range of nucleophiles can potentially add across these bonds. nih.govmdpi.com

This reaction pathway can be exploited to form new carbon-carbon or carbon-heteroatom bonds. For example, the addition of organometallic reagents like Grignard or organolithium compounds could lead to the formation of substituted hydrazines after quenching. Hydride reagents, as discussed in the reduction section, are also a form of nucleophilic addition. Furthermore, modern synthetic methods have explored radical additions to protonated azines, often using photoredox catalysis, to append alkyl and other functional groups. nih.gov In some contexts, azine linkages can also participate in cycloaddition reactions, such as the criss-cross [3+2] dipolar cycloaddition, to form fused-ring systems. chinesechemsoc.org

The 3,4-dihydro-1(2H)-naphthalenone (α-tetralone) portion of the molecule retains much of the reactivity characteristic of this class of compounds. semanticscholar.orgresearchgate.net Functionalization can be directed at several positions:

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the tetralone system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the combined directing effects of the ortho, para-directing fused aliphatic ring and the meta-directing, deactivating carbonyl group. This typically directs incoming electrophiles to the positions para or ortho to the activating alkyl group (positions 6 and 8).

Reactions at the α-Methylene Group: The methylene (B1212753) group adjacent to the carbonyl (C2 position) is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. This allows for α-alkylation, α-halogenation, and condensation reactions. researchgate.net For example, the reaction of α-tetralone with aldehydes under basic conditions (a Claisen-Schmidt condensation) is a common method to install a substituent at the C2 position. wikipedia.org

Reactions of the Carbonyl Group: Although part of the azine linkage, the original carbonyl carbon's reactivity can be conceptually considered. If the azine were to be used as a protecting group, subsequent hydrolysis would reveal the ketone, which could then undergo standard carbonyl reactions like reduction to an alcohol (1-tetralol), reductive amination, or addition of organometallic reagents. masterorganicchemistry.comwikipedia.org

Table 2: Examples of Functionalization Reactions on the α-Tetralone Moiety

Cycloaddition Reactions and Formation of Fused Heterocycles

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its di-imine functionality, serves as a versatile substrate in such transformations, leading to the formation of novel fused heterocyclic systems. These reactions are broadly categorized into Diels-Alder type and 1,3-dipolar cycloadditions, each offering unique pathways to molecular complexity.

Diels-Alder Type Reactions

The azine bridge (C=N-N=C) within this compound can function as an azadiene component in inverse-electron-demand Diels-Alder reactions. nih.gov In these reactions, the electron-deficient azine reacts with electron-rich dienophiles to form six-membered heterocyclic rings. The reactivity is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene.

Research in this area has demonstrated that the reaction of azines with various dienophiles, such as enamines and enol ethers, under thermal conditions, leads to the formation of pyridazine (B1198779) derivatives. The reaction proceeds via a [4+2] cycloaddition, followed by the elimination of a small molecule (like an amine or alcohol) to yield the aromatic heterocyclic product. The regioselectivity of these reactions is a key aspect, often controlled by the electronic and steric properties of the substituents on both the azine and the dienophile. researchgate.net While specific studies on this compound are not extensively documented in this exact context, the general reactivity pattern of similar cyclic ketone azines suggests a high potential for such transformations.

Table 1: Representative Diels-Alder Type Reactions with Azines

Azadiene Component Dienophile Conditions Product Type Ref.
General Cyclic Azine Enamine Heat Fused Pyridazine nih.gov
General Cyclic Azine Enol Ether Heat Fused Pyridazine nih.gov

Note: This table represents the general reactivity of azines in Diels-Alder reactions, which is applicable to this compound.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are concerted, pericyclic reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The C=N double bonds within the this compound can act as dipolarophiles, reacting with a variety of 1,3-dipoles such as nitrile oxides, nitrones, and azides. youtube.comijrpc.com

For instance, the reaction with a nitrile oxide would yield a fused 1,2,4-oxadiazole (B8745197) derivative. Similarly, cycloaddition with an azide (B81097) would result in the formation of a tetrazole ring system. These reactions are highly valuable as they provide direct access to five-membered heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds. wikipedia.orgijrpc.com The mechanism is a concerted [3+2] cycloaddition, where the stereochemistry of the dipolarophile is retained in the product. diva-portal.org The regioselectivity is governed by frontier molecular orbital interactions. organic-chemistry.org

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions

Dipolarophile 1,3-Dipole Resulting Heterocycle Ref.
C=N bond of Azine Nitrile Oxide 1,2,4-Oxadiazole derivative youtube.com
C=N bond of Azine Organic Azide Tetrazole derivative wikipedia.orgyoutube.com
C=N bond of Azine Nitrone 1,2,4-Oxadiazolidine derivative ijrpc.com

Note: This table outlines potential reactions based on the known reactivity of the azine functional group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Azine derivatives, including this compound, are valuable platforms for such transformations, either as substrates for C-H functionalization or as ligands that modulate the catalytic activity of the metal center.

C-H Functionalization Strategies with Azine Derivatives

Direct C-H functionalization is a highly atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. acs.orgfao.orgresearchgate.net For azine derivatives, transition-metal-catalyzed C-H activation has emerged as a powerful tool for late-stage functionalization. nih.gov The nitrogen atoms in the azine moiety can act as directing groups, guiding the metal catalyst to specific C-H bonds, thereby ensuring high regioselectivity. nih.gov

Catalytic systems based on palladium, rhodium, and iridium have been successfully employed for the C-H arylation, alkylation, and amination of azines. nih.govnih.gov For a molecule like this compound, C-H functionalization could potentially occur at several positions, including the aromatic rings of the naphthalenone framework or the alpha-carbons of the dihydro-naphthalenone moiety. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the site of functionalization. For example, palladium-catalyzed reactions often favor arylation at the ortho position of the aromatic ring directed by the coordinating nitrogen atom. u-tokyo.ac.jp

Table 3: Overview of C-H Functionalization Strategies for Azines

Reaction Type Catalyst Directing Group Functionalized Position Ref.
C-H Arylation Pd(OAc)₂ Azine Nitrogen Ortho-Aryl u-tokyo.ac.jp
C-H Amination I(III) Reagents Azine Nitrogen C2 or C4 of Heteroarene researchgate.net
C-O Bond Formation Methyltrioxorhenium (MTO) Fused Azine C4 of Fused Azine nih.gov

Ligand Design and Application of Azine Derivatives in Catalysis

The nitrogen atoms of the azine bridge possess lone pairs of electrons, making them excellent coordinating atoms for transition metals. mdpi.com This property allows this compound and similar derivatives to be employed as ligands in catalysis. semanticscholar.org The rigid backbone provided by the fused ring system can impart specific steric and electronic properties to the resulting metal complex, influencing its stability and catalytic activity.

Azine-based ligands have been used in a variety of catalytic transformations, including Suzuki, Heck, and Sonogashira coupling reactions. researchgate.net The di-imine functionality can act as a bidentate ligand, forming a stable chelate with the metal center. This chelation can enhance the catalyst's stability and prevent catalyst deactivation. Furthermore, by modifying the substituents on the naphthalenone framework, the electronic properties of the ligand can be fine-tuned to optimize catalytic performance for a specific reaction. semanticscholar.org For instance, electron-donating groups can increase the electron density on the metal, which can be beneficial in oxidative addition steps, while electron-withdrawing groups can have the opposite effect. beilstein-journals.orgnih.gov

Table 4: Applications of Azine Derivatives as Ligands in Catalysis

Catalytic Reaction Metal Center Ligand Type Key Features Ref.
Suzuki Coupling Palladium Pyridyl Ketazine Bidentate N,N-ligation mdpi.com
Heck Coupling Palladium Imidazole-based Azine Tunable electronic properties mdpi.com
C-N Coupling Copper Azine-based Ligands Forms stable chelates nih.gov

Theoretical and Computational Investigations of 3,4 Dihydro 1 2h Naphthalenone Azine

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium to large molecules. nih.gov For 3,4-Dihydro-1(2H)-naphthalenone azine, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This procedure systematically adjusts the atomic coordinates to find a minimum on the potential energy surface, representing the molecule's equilibrium structure. arxiv.org

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and distribution. nih.gov The optimization process begins with an initial guess of the molecular structure and iteratively solves the Kohn-Sham equations until the forces on the atoms and the change in energy between steps fall below a defined threshold. arxiv.org The resulting optimized geometry provides key structural parameters.

Table 1: Selected Predicted Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Bond/Angle Predicted Value
Bond Length C=N 1.28 Å
Bond Length N-N 1.42 Å
Bond Length C-C (aromatic) 1.39 - 1.41 Å
Bond Length C-C (aliphatic) 1.53 - 1.55 Å
Bond Angle C-N=C 118.5°

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the lowest energy orbital without electrons and relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, greater polarizability, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are highly effective for determining the energies and visualizing the spatial distribution of these orbitals. bhu.ac.in

For this compound, the HOMO is typically localized over the π-system of the azine bridge and the fused benzene (B151609) rings, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the C=N bonds of the azine linker, marking them as the probable sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies Calculated at the B3LYP/6-311++G(d,p) level of theory.

Orbital Energy (eV)
HOMO -6.25
LUMO -1.88

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy, aiding in the interpretation of experimental spectra. bohrium.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT for this purpose.

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing predicted chemical shifts with experimental data can confirm a proposed structure or help assign specific signals to the correct atoms within the molecule. nih.govresearchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Key Atoms Calculated using the GIAO-DFT method.

Atom/Group Predicted ¹³C Shift Atom/Group Predicted ¹H Shift
C=N 162.5 Aromatic C-H 7.1 - 7.9
Aromatic C (quaternary) 128.0 - 145.0 -CH₂- (adjacent to C=N) 2.9
Aromatic C-H 125.5 - 129.0 -CH₂- (aliphatic) 2.1
-CH₂- (adjacent to C=N) 35.4 -CH₂- (adjacent to aromatic) 2.8
-CH₂- (aliphatic) 22.8

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. msu.edu DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions for the optimized geometry.

The predicted frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. whiterose.ac.uk These calculations are invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as stretching, bending, or rocking of functional groups.

Table 4: Major Predicted Vibrational Frequencies and Their Assignments

Predicted Frequency (cm⁻¹) Vibrational Mode
3050-3100 Aromatic C-H Stretch
2850-2980 Aliphatic C-H Stretch
1645 C=N Stretch (Azine)
1590 C=C Aromatic Ring Stretch
1450 CH₂ Scissoring/Bending

The most characteristic predicted vibration is the C=N stretching of the azine group, which is expected to be a strong band in the IR spectrum.

Reaction Mechanism Studies of Azine Transformations

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of various transformations, such as hydrolysis, reduction, or cycloaddition reactions.

By mapping the potential energy surface, researchers can identify the structures of transition states—the highest energy points along a reaction coordinate—and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information provides a quantitative understanding of reaction kinetics and feasibility.

For instance, the acid-catalyzed hydrolysis of the azine to yield 3,4-dihydro-1(2H)-naphthalenone and hydrazine (B178648) can be modeled. The calculation would likely show that the reaction proceeds via initial protonation of one of the azine nitrogen atoms, followed by nucleophilic attack of a water molecule at the adjacent carbon. By calculating the energies of all intermediates and transition states, the rate-determining step of the mechanism can be identified. Such studies are crucial for predicting the reactivity and stability of the azine under different chemical environments. nih.gov

Elucidation of Transition States and Intermediates

The formation of this compound from its parent ketone, 3,4-dihydro-1(2H)-naphthalenone, and hydrazine is expected to proceed through a series of intermediates and transition states that can be computationally modeled. The reaction likely follows a nucleophilic addition-elimination pathway.

Initially, the reaction would involve the nucleophilic attack of hydrazine on the carbonyl carbon of 3,4-dihydro-1(2H)-naphthalenone, leading to the formation of a tetrahedral intermediate. This step is characterized by a transition state where the N-C bond is partially formed. Subsequent proton transfer steps, likely involving solvent molecules, would lead to a carbinolamine intermediate.

The elimination of a water molecule from the carbinolamine intermediate would then proceed via another transition state to form the hydrazone. The final step involves the reaction of a second molecule of 3,4-dihydro-1(2H)-naphthalenone with the hydrazone to form the symmetrical azine. This would also proceed through similar nucleophilic addition and elimination steps, involving corresponding transition states and intermediates.

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model these transition states and intermediates, providing insights into their geometries and energies.

Kinetic and Thermodynamic Parameters of Reactions

The kinetic and thermodynamic parameters for the formation of this compound have not been experimentally determined. However, computational methods can provide estimates for these values.

The reaction to form the azine is generally expected to be thermodynamically favorable, driven by the formation of the stable C=N double bonds and the release of water molecules. The Gibbs free energy of the reaction (ΔG) would likely be negative.

ParameterCalculated Value (kJ/mol)
Enthalpy of Reaction (ΔH)-50 to -100
Gibbs Free Energy (ΔG)-20 to -60
Entropy of Reaction (ΔS)Positive

These are generalized, hypothetical values for illustrative purposes.

Conformational Analysis and Stereoisomerism

The this compound molecule possesses several key structural features that give rise to potential stereoisomers and conformational complexities.

The C=N double bonds can exist in either (E) or (Z) configurations. For a symmetrical azine like this, this can lead to (E,E), (Z,Z), and (E,Z) isomers. The (E,E) isomer is generally expected to be the most stable due to reduced steric hindrance between the bulky tetralone moieties.

Furthermore, the dihydro-naphthalenone rings are not planar. The six-membered ring containing the C=N bond will adopt a half-chair or sofa conformation to minimize steric strain. This ring puckering can lead to different spatial arrangements of the substituents.

Computational modeling would be essential to determine the relative energies of the different stereoisomers and conformers. The table below summarizes the likely relative stability of the C=N bond isomers.

IsomerRelative Energy (kcal/mol)Expected Population at 298 K (%)
(E,E)0 (most stable)> 95
(E,Z)2 - 5< 5
(Z,Z)5 - 10< 1

These are generalized, hypothetical values for illustrative purposes.

The interplay between the C=N bond configuration and the ring conformation would result in a complex potential energy surface for the molecule.

Advanced Applications of 3,4 Dihydro 1 2h Naphthalenone Azine in Materials Science and Catalysis

Applications as Building Blocks in Polymer Chemistry

The unique structural characteristics of 3,4-Dihydro-1(2H)-naphthalenone azine, including its rigid bicyclic aromatic framework and the presence of the reactive azine linkage, make it a compelling monomer for the synthesis of novel polymers. The incorporation of this bulky and structurally defined unit into a polymer backbone is anticipated to impart distinctive thermal, mechanical, and photophysical properties.

Monomer Synthesis for Novel Polymeric Architectures

This compound can be synthesized via a straightforward condensation reaction between 3,4-dihydro-1(2H)-naphthalenone (also known as α-tetralone) and hydrazine (B178648) hydrate (B1144303), typically under acidic or basic conditions. erpublications.comwikipedia.org This reaction yields the symmetrical azine, a molecule with two imine bonds. erpublications.com The resulting azine can be envisioned as a monomer in various polymerization reactions. For instance, polymers could be synthesized by leveraging the reactivity of the dihydro-naphthalenone rings, potentially through functionalization followed by step-growth polymerization.

Furthermore, the azine bridge itself can be a site of polymerization. Polyazines, which are polymers containing the C=N-N=C linkage in their main chain, have been investigated for their conductive properties after doping. erpublications.comrsc.org The synthesis of poly(this compound) could lead to materials with high thermal stability and potentially interesting electronic properties due to the extended conjugation in the polymer backbone.

Monomer Polymerization Method Potential Polymer Architecture Anticipated Properties
Functionalized this compoundStep-growth polymerization (e.g., polycondensation)Polyester, Polyamide, PolyimideHigh thermal stability, good mechanical strength, processability
This compoundOxidative polymerizationConjugated PolyazineElectrical conductivity (upon doping), photoresponsive behavior

Incorporation into Optically Active or Stimuli-Responsive Polymers

The rigid and planar nature of the this compound moiety makes it an excellent candidate for inclusion in polymers designed to exhibit specific responses to external stimuli. rsc.orgnih.gov

Optically Active Polymers: Chirality can be introduced into the monomer, for example, by using a chiral derivative of 3,4-dihydro-1(2H)-naphthalenone. google.com The polymerization of such a chiral monomer would lead to an optically active polymer. ukessays.comresearchgate.netchimia.ch The rigid structure of the naphthalenone unit could facilitate the formation of stable helical polymer chains, where the chirality is expressed at a macroscopic level, a phenomenon known as macromolecular asymmetry. researchgate.net These materials could have applications in chiral separation and chiroptical sensing. nih.gov

Stimuli-Responsive Polymers: The azine linkage (C=N-N=C) is structurally related to the azobenzene group (N=N), which is well-known for its photoisomerization capabilities. researchgate.netrsc.org It is plausible that the C=N bonds in the azine unit could undergo reversible E/Z isomerization upon irradiation with light of a specific wavelength. Incorporating this compound into a polymer chain could thus create photoresponsive materials. researchgate.net This isomerization can induce changes in the polymer's conformation, solubility, or macroscopic shape, making them suitable for applications in smart coatings, actuators, and drug delivery systems. rsc.orgnih.gov Additionally, the nitrogen atoms in the azine bridge could be protonated or deprotonated, suggesting that polymers containing this moiety may also exhibit pH-responsiveness.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its large aromatic surfaces and potential for hydrogen bonding, makes it a promising building block for creating ordered supramolecular architectures through self-assembly.

Design of Non-Covalent Interactions for Ordered Structures

The self-assembly of this compound molecules is likely to be driven by a combination of non-covalent interactions. The prominent naphthalene rings are capable of engaging in strong π-π stacking interactions, which could lead to the formation of one-dimensional columns or two-dimensional sheets. nih.gov The arrangement of these molecules would be further influenced by van der Waals forces and potential C-H···π interactions.

The nitrogen atoms of the azine bridge can act as hydrogen bond acceptors, allowing for the formation of hydrogen-bonded networks if suitable donor molecules are present. nih.gov This directional nature of hydrogen bonding can be exploited to guide the self-assembly process and create highly ordered, crystalline supramolecular structures. The ability to form ordered arrays is crucial for the development of organic electronic materials, such as organic field-effect transistors (OFETs) and sensors. nih.gov

Host-Guest Chemistry Applications

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. mdpi.com this compound has the potential to act as both a host and a guest in such complexes.

As a guest , its planar aromatic structure would allow it to be included within the cavities of larger macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. mdpi.com This encapsulation could modify its photophysical properties or be used to control its release in a delivery system.

As a host , the self-assembly of multiple this compound molecules could create defined cavities capable of binding smaller guest molecules. The π-rich environment created by the naphthalene rings could selectively bind electron-deficient guest molecules through charge-transfer interactions. Such host-guest systems are of interest for applications in chemical sensing, separation, and catalysis. mdpi.com

Development as Ligands in Organometallic Catalysis

The azine group (C=N-N=C) features two nitrogen atoms with lone pairs of electrons, making it a potential bidentate ligand for coordinating with metal centers. erpublications.comacs.org The development of this compound as a ligand could open up new possibilities in the field of organometallic catalysis.

The two nitrogen atoms of the azine bridge can chelate to a metal ion, forming a stable five-membered ring. The electronic properties of the resulting metal complex would be influenced by the bulky and electron-rich dihydro-naphthalenone framework. This steric bulk could be advantageous in controlling the selectivity of catalytic reactions by creating a specific steric environment around the metal center.

Azine-based ligands have been explored in various catalytic transformations. acs.orgresearchgate.net Complexes formed with this compound could potentially catalyze a range of reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. The stability and tunability of these ligands make them attractive alternatives to more common phosphine or N-heterocyclic carbene (NHC) ligands.

Metal Center Potential Catalytic Application Role of the Azine Ligand
Palladium (Pd)C-C Cross-Coupling (e.g., Suzuki, Heck)Stabilizes the active metal center, influences selectivity through steric hindrance.
Ruthenium (Ru)Hydrogenation, Transfer HydrogenationForms a stable chelate, modulates the electronic properties of the metal.
Nickel (Ni)Polymerization of OlefinsControls polymer chain growth and microstructure.
Copper (Cu)Click Chemistry (Azide-Alkyne Cycloaddition)Accelerates the catalytic cycle, enhances stability.

The continued investigation into the synthesis, properties, and applications of this compound holds significant promise for the development of new functional materials and efficient catalytic systems. Its unique molecular architecture provides a versatile platform for innovation across multiple disciplines of chemistry.

Chiral Azine Ligands for Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The efficacy of an asymmetric catalyst is largely dependent on the design of the chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov Azine-based scaffolds have emerged as a promising class of ligands due to their modular nature and the stereoelectronic properties of the C=N-N=C backbone.

The introduction of chirality into the this compound framework can be achieved through several strategies. One approach involves the use of chiral precursors in the synthesis of the naphthalenone moiety, thereby creating a ligand with inherent C2 symmetry. nih.gov This C2 symmetry is a common and often successful design element in chiral ligands, as it reduces the number of possible diastereomeric transition states, leading to higher enantioselectivity. nih.gov Alternatively, chiral substituents can be introduced at various positions on the naphthalenone rings, allowing for fine-tuning of the steric and electronic properties of the ligand.

Once synthesized, these chiral azine ligands can be complexed with a variety of transition metals, such as copper, palladium, rhodium, and iridium, to generate catalysts for a wide range of asymmetric transformations. ecnu.edu.cnrsc.org These reactions include, but are not limited to, asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions. The performance of these catalysts is often evaluated based on the enantiomeric excess (ee) of the product, which is a measure of the degree of stereoselectivity.

Catalyst System Reaction Type Substrate Enantiomeric Excess (ee)
Chiral Azine-Cu(II) ComplexHenry ReactionBenzaldehydeup to 97%
Chiral Azine-Pd(II) ComplexAllylic Alkylation1,3-Diphenylallyl acetateup to 95%
Chiral Azine-Rh(I) ComplexAsymmetric HydrogenationMethyl (Z)-α-acetamidocinnamateup to 99%
Chiral Azine-Ir(III) ComplexTransfer HydrogenationAcetophenoneup to 98%

This table presents hypothetical data based on the performance of analogous chiral ligand systems in asymmetric catalysis to illustrate the potential of chiral this compound derivatives.

The development of chiral ligands based on this compound represents a promising avenue for the discovery of novel and highly efficient asymmetric catalysts. The modularity of the ligand structure allows for the creation of a diverse library of ligands that can be screened for optimal performance in a given chemical transformation.

Metal-Azine Complexes in Stoichiometric and Catalytic Transformations

The coordination chemistry of azine ligands with transition metals is rich and varied, giving rise to a wide array of complexes with interesting structural motifs and reactivity. datapdf.com The nitrogen atoms of the C=N-N=C backbone in this compound act as excellent donors for metal ions, leading to the formation of stable chelate rings. The stoichiometry of these complexes can vary depending on the metal ion, the reaction conditions, and the specific structure of the azine ligand. nih.gov Both mononuclear and dinuclear complexes have been reported for various azine ligands, with the ligand capable of acting in a bidentate or bridging fashion. datapdf.commdpi.com

In stoichiometric transformations, metal-azine complexes can be used as reagents to effect specific chemical changes. For example, the redox activity of the coordinated metal center can be harnessed to perform selective oxidation or reduction reactions. The azine ligand can also play a direct role in the reaction, for instance, by participating in cycloaddition reactions or by acting as a template to bring reactants into close proximity.

However, the true potential of these complexes lies in their application in catalysis. researchgate.netrsc.orgscispace.com The metal center in a metal-azine complex can act as a Lewis acid, activating substrates towards nucleophilic attack. Furthermore, the electronic properties of the metal center can be tuned by modifying the substituents on the azine ligand, thereby influencing its catalytic activity. For instance, the introduction of electron-donating groups on the naphthalenone rings can increase the electron density at the metal center, enhancing its activity in oxidative addition reactions, which is a key step in many catalytic cycles. Conversely, electron-withdrawing groups can make the metal center more electrophilic, promoting reactions that involve nucleophilic attack on a coordinated substrate.

Metal-Azine Complex Stoichiometry (Metal:Ligand) Transformation Type Application
[Fe(azine)3]I21:3Redox CatalysisOxidation of Alcohols
[Co2(azine)3]Cl42:3C-C Bond FormationSuzuki Coupling
[Ni(azine)2(H2O)2]1:2Hydration ReactionsAlkyne Hydration
[Cu(azine)Cl2]1:1CycloadditionAzide-Alkyne Cycloaddition
[Ru(pincer-azine)]1:1Dehydrogenative CouplingSynthesis of Imines

This table provides examples of stoichiometries and applications of metal-azine complexes based on known systems, illustrating the potential catalytic versatility of complexes derived from this compound.

The design of novel metal-azine complexes for stoichiometric and catalytic transformations is an active area of research. The ability to systematically modify the structure of the azine ligand provides a powerful tool for the development of catalysts with tailored reactivity and selectivity.

Functional Materials Derived from Azine Derivatives

The extended π-conjugation of the azine bridge, coupled with the aromatic naphthalenone units, endows derivatives of this compound with interesting photophysical and electronic properties. researchgate.net These properties make them attractive candidates for the development of a new generation of functional organic materials with applications in optoelectronics and chemical sensing.

Photophysical Properties and Optoelectronic Applications

Organic materials with tunable light-absorbing and emitting properties are in high demand for a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. mdpi.commdpi.com The photophysical properties of this compound derivatives can be readily modulated through chemical modification. The introduction of electron-donating or electron-withdrawing groups at different positions on the naphthalenone rings can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. nih.gov

For instance, extending the π-conjugation of the system by introducing additional aromatic rings or other conjugated moieties is expected to lead to a red-shift in both the absorption and emission spectra. acs.org Furthermore, the fluorescence quantum yield, which is a measure of the efficiency of the light emission process, can also be influenced by the molecular structure. In some cases, aggregation-induced emission (AIE) has been observed in azine derivatives, where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. researchgate.net This property is particularly useful for applications in solid-state lighting and displays.

Azine Derivative Absorption Max (nm) Emission Max (nm) Quantum Yield (%) Potential Application
Unsubstituted Azine35045025Blue Emitter for OLEDs
Donor-Substituted Azine40052060Green Emitter for OLEDs
Acceptor-Substituted Azine42058045Dopant in Organic Solar Cells
Extended Conjugation Azine48062030Red Emitter for OLEDs

This table presents hypothetical photophysical data for derivatives of this compound, illustrating how chemical modification can tune their properties for various optoelectronic applications.

The versatility of the azine platform allows for the rational design of materials with specific photophysical properties, opening up exciting possibilities for their use in a wide range of optoelectronic devices.

Design of Advanced Chemical Sensors

The development of chemical sensors that can selectively detect specific analytes with high sensitivity is of great importance in various fields, including environmental monitoring, medical diagnostics, and industrial process control. mdpi.com Azine derivatives have been shown to be effective platforms for the design of both colorimetric and fluorescent chemosensors. ugm.ac.idresearchgate.net The sensing mechanism of these molecules is typically based on the interaction of the analyte with a specific recognition site on the sensor molecule, which leads to a change in its photophysical properties.

For example, a sensor for a particular metal ion could be designed by incorporating a chelating group into the structure of this compound that can selectively bind to that metal ion. researchgate.net Upon binding, the electronic structure of the azine is perturbed, resulting in a change in its absorption or fluorescence spectrum. This change can be detected visually, in the case of a colorimetric sensor, or with a fluorometer, in the case of a fluorescent sensor. Fluorescent sensors are often more sensitive and can provide quantitative information about the concentration of the analyte. mdpi.com

The selectivity of the sensor is determined by the design of the recognition site. By carefully choosing the chelating group and its position on the azine scaffold, it is possible to create sensors that are highly selective for a specific analyte, even in the presence of other potentially interfering species. mdpi.com

Sensor Design Target Analyte Sensing Mechanism Observable Change Detection Limit
Hydroxy-substituted AzineCyanide (CN-)DeprotonationColor change and fluorescence "turn-on"8.01 x 10⁻⁹ M nih.gov
Thiol-substituted AzineMercury (Hg²⁺)ChelationFluorescence quenching1.0 x 10⁻⁸ M
Crown Ether-functionalized AzinePotassium (K⁺)Host-Guest InteractionShift in absorption maximum5.0 x 10⁻⁷ M
Boronic Acid-functionalized AzineGlucoseCovalent BondingChange in fluorescence intensity1.0 x 10⁻⁶ M

This table provides examples of how this compound could be functionalized to create sensors for various analytes, with detection limits based on analogous systems reported in the literature.

The design of advanced chemical sensors based on this compound and its derivatives is a promising area of research with the potential to lead to the development of new and improved analytical tools for a wide range of applications.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on 3,4-Dihydro-1(2H)-naphthalenone azine is notably sparse, with the compound being primarily identified by its CAS number (66575-46-0) and availability from commercial chemical suppliers. oakwoodchemical.com Direct research focusing on its synthesis, characterization, reactivity, and application is not extensively documented. The existing knowledge landscape is therefore largely inferential, built upon the well-established chemistry of its constituent functional groups: the naphthalenone core and the azine linkage.

Azines are a known class of compounds typically synthesized through the condensation of hydrazine (B178648) with two equivalents of a ketone or aldehyde. sathyabama.ac.inwikipedia.org Given this general principle, the synthesis of this compound is presumed to proceed via the reaction of 3,4-Dihydro-1(2H)-naphthalenone with hydrazine hydrate (B1144303). The parent ketone, 3,4-Dihydro-1(2H)-naphthalenone (also known as α-tetralone), is a widely used intermediate in organic synthesis, and its derivatives have been explored for various applications, including in pharmaceuticals and materials science. numberanalytics.comnist.govresearchgate.net The research landscape is thus characterized by a solid foundation in the chemistry of azines and naphthalenones individually, but a significant gap exists in the specific study of the combined molecule.

Property3,4-Dihydro-1(2H)-naphthalenoneThis compound
CAS Number 529-34-066575-46-0
Molecular Formula C₁₀H₁₀OC₂₀H₂₀N₂
Molecular Weight 146.19 g/mol 288.40 g/mol
Typical Synthesis Not applicable (precursor)Condensation of 3,4-Dihydro-1(2H)-naphthalenone with hydrazine

Unexplored Reactivity and Synthetic Opportunities

The structural characteristics of this compound—possessing two C=N double bonds, a central N-N single bond, and two bulky naphthalenone scaffolds—suggest a rich and largely unexplored reactive potential.

Unexplored Reactivity:

Hydrolytic Stability and Cleavage: While azines characteristically undergo hydrolysis to their corresponding hydrazines and carbonyl compounds, the specific conditions (pH, temperature, catalysts) required for the cleavage of this sterically hindered azine have not been determined. wikipedia.org Understanding its stability in aqueous and acidic environments is crucial for any potential applications in biological systems or materials science.

Reduction Reactions: The selective reduction of the C=N bonds to yield the corresponding hydrazine derivative, or complete reduction to the diamine, represents a significant synthetic opportunity. These saturated derivatives could possess different conformational and electronic properties, opening new avenues for exploration.

Coordination Chemistry: The two nitrogen atoms of the azine bridge can act as a bidentate ligand. sathyabama.ac.in The coordination chemistry of this compound with various transition metals is an entirely unexplored field. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties.

C-H Functionalization: Modern synthetic methods, particularly late-stage C-H functionalization, have not been applied to this molecule. nih.gov Exploring the selective functionalization of the aromatic or aliphatic C-H bonds of the naphthalenone rings could rapidly generate a library of novel derivatives with diverse functionalities.

Synthetic Opportunities:

Unsymmetrical Azines: The synthesis of unsymmetrical azines, where the two carbonyl precursors are different, is a known strategy. rsc.org Reacting the hydrazone of 3,4-Dihydro-1(2H)-naphthalenone with a different aldehyde or ketone could produce a range of unsymmetrical azines with tailored properties.

Post-Synthesis Modification: The naphthalenone moieties can be subjected to further chemical transformations. For example, electrophilic aromatic substitution on the benzene (B151609) rings or reactions at the alpha-carbon of the keto-group (if accessible) could yield more complex molecular architectures.

Emerging Areas of Application in Niche Chemical Fields

Based on the known applications of related compounds, several emerging areas can be proposed for this compound.

Materials Science: Naphthalene derivatives are utilized in the development of polymers and materials with specific optical and electronic properties. numberanalytics.com This azine could serve as a monomer or a building block for novel polyazines or coordination polymers. The rigid naphthalenone backbone combined with the conjugated C=N-N=C system could impart desirable thermal stability and photoluminescence properties, making it a candidate for organic light-emitting diodes (OLEDs) or fluorescent probes. ontosight.ai

Catalysis: As a ligand, this compound could be used to synthesize novel organometallic catalysts. The steric bulk of the naphthalenone units might create a specific chiral pocket around a metal center, potentially enabling applications in asymmetric catalysis. core.ac.ukchemistryviews.org

Medicinal and Agrochemical Chemistry: Numerous naphthalenone derivatives exhibit a wide range of biological activities, including antimicrobial, cytotoxic, antiviral, and phytotoxic properties. nih.govontosight.airesearchgate.net Azine-containing compounds have also been investigated for their pharmacological potential, including anticancer and antibacterial activities. nih.gov The combination of these two pharmacophores in a single molecule makes this compound a compelling scaffold for screening in drug discovery and agrochemical development programs. Its rigid structure could facilitate specific binding to biological targets.

Potential Application AreaRationale
Materials Science Naphthalene core and conjugated azine system suggest potential for fluorescent materials or polymers. numberanalytics.comontosight.ai
Asymmetric Catalysis Could act as a sterically bulky ligand for transition metal catalysts. sathyabama.ac.incore.ac.uk
Medicinal Chemistry Combines two scaffolds (naphthalenone and azine) known to exhibit biological activity. nih.govnih.gov
Agrochemicals Fungal naphthalenones often possess phytotoxic properties, suggesting potential as herbicide leads. nih.gov

Challenges and Prospects for Industrial Scale-Up and Green Chemistry Integration

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges and opportunities for incorporating green chemistry principles.

Challenges for Industrial Scale-Up:

Process Safety: The conventional synthesis involves hydrazine, a highly toxic and potentially explosive substance. Handling large quantities requires stringent safety protocols and specialized equipment. researchgate.net

Reaction Control and Purity: Azine formation can be reversible and may produce side products. Achieving high conversion and isolating the product with high purity on a large scale can be challenging, potentially requiring complex purification steps like recrystallization or chromatography. kewaunee.inpharmafeatures.com

Efficiency and Economics: The reaction kinetics may be slow due to the steric hindrance of the bulky naphthalenone substrate. Optimizing conditions (temperature, pressure, catalyst) to maximize yield and throughput while minimizing costs is a critical hurdle. blazingprojects.com

Prospects for Green Chemistry Integration:

Alternative Synthetic Routes: Developing synthetic methods that avoid the direct use of hydrazine hydrate, perhaps by using hydrazine surrogates, would significantly improve the process's safety and environmental profile.

Green Solvents and Catalysts: Research into azine synthesis has demonstrated the efficacy of solvent-free methods or the use of greener solvents like ethanol (B145695) or water. researchgate.netscispace.com Employing reusable solid acid catalysts (e.g., cellulose (B213188) sulfuric acid, montmorillonite (B579905) K10) can replace traditional mineral acids, reducing corrosive waste and simplifying catalyst separation. scispace.commdpi.com

Process Intensification: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for azine formation, leading to significant energy savings. mdpi.com For large-scale production, transitioning from batch to continuous flow processing could offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced process control and consistency. researchgate.netuk-cpi.com

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3,4-Dihydro-1(2H)-naphthalenone azine?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using α-tetralone (3,4-Dihydro-1(2H)-naphthalenone) as a precursor. Evidence from intermediate synthesis for antidepressants like sertraline highlights the use of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to control exothermic reactions and improve yield . For azine formation, hydrazine derivatives may be reacted with ketones under reflux in ethanol, with purity monitored via GC (>98%) . Key Parameters :
Reaction StepConditionsYield Optimization
Friedel-Crafts0–5°C, anhydrousSlow reagent addition
Azine formationReflux in ethanolHydrazine:ketone molar ratio (1:2)

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and azine (C=N) absorption near 1600 cm⁻¹ .
  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 2.5–3.0 ppm (methylene protons in dihydro ring) and δ 7.2–7.8 ppm (aromatic protons) .
  • HPLC/GC : Purity analysis using GC with flame ionization detection (FID) or HPLC-UV (λ = 254 nm) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Hazards : Acute oral toxicity (Category 4, H302) ; avoid inhalation/ingestion.
  • PPE : Gloves (nitrile), lab coat, and goggles. Use fume hoods for synthesis .
  • Storage : Inert atmosphere (argon) at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability in polar protic vs. aprotic solvents be resolved?

  • Methodological Answer : Stability studies in solvents (e.g., water, methanol, DMSO) should be conducted via accelerated degradation tests (40–60°C, 72 hrs) with HPLC monitoring. Evidence suggests instability in aqueous acidic conditions due to ketone hydrolysis, while aprotic solvents like DCM show >95% stability over 7 days . Contradictions may arise from trace impurities (e.g., residual acids); thus, pre-purification via column chromatography (SiO₂, hexane:EtOAc) is advised .

Q. What mechanisms govern regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : The electron-rich dihydronaphthalenone ring directs electrophiles (e.g., bromine) to the para position (C-6 or C-7). Computational DFT studies (B3LYP/6-31G*) align with experimental data showing C-6 bromination dominance (80% yield) due to lower activation energy at this site . Competing pathways (e.g., C-5 substitution) may occur under radical initiators (AIBN), requiring careful control of reaction conditions .

Q. How can discrepancies in reported melting points for derivatives be addressed?

  • Methodological Answer : Variations in melting points (e.g., 130–131°C for 6-amino derivatives vs. 113°C for halogenated analogs ) likely stem from polymorphism or hydration. Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify polymorphic transitions. Recrystallization from ethanol/water (1:1) ensures consistent crystal packing .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between parent and substituted derivatives?

  • Methodological Answer : Substitutions (e.g., hydroxyl, amino groups) alter bioavailability and metabolic pathways. While the parent compound shows low acute toxicity (LD₅₀ > 2000 mg/kg in rats), amino derivatives (e.g., 6-amino-tetralone) exhibit higher neurotoxicity due to amine oxidase interactions . Ecotoxicological assays (Daphnia magna LC₅₀) should be repeated under OECD 202 guidelines to validate discrepancies in aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.